(2E)-[4-(4-methylphenyl)-1,3-thiazol-2-yl](2-phenylhydrazinylidene)ethanenitrile
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Overview
Description
The compound (2E)-4-(4-methylphenyl)-1,3-thiazol-2-ylethanenitrile is a complex organic molecule that features a thiazole ring, a phenylhydrazone moiety, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-(4-methylphenyl)-1,3-thiazol-2-ylethanenitrile typically involves the condensation of 4-(4-methylphenyl)-1,3-thiazol-2-amine with 2-phenylhydrazinecarbaldehyde under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylhydrazone moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl3) and are conducted under anhydrous conditions.
Major Products
Oxidation: Formation of oxides or quinones.
Reduction: Conversion to amines.
Substitution: Introduction of various functional groups onto the thiazole ring.
Scientific Research Applications
Chemistry
In organic synthesis, (2E)-4-(4-methylphenyl)-1,3-thiazol-2-ylethanenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
The compound has potential applications in the development of new pharmaceuticals. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
Research into the medicinal applications of this compound is ongoing. It may exhibit biological activity that could be harnessed for therapeutic purposes, such as anti-inflammatory or anticancer properties.
Industry
In the materials science field, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The exact mechanism of action of (2E)-4-(4-methylphenyl)-1,3-thiazol-2-ylethanenitrile is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate in organic synthesis.
Acetylacetone: Another versatile building block in organic chemistry.
Diketene: Used in the synthesis of acetoacetic acid derivatives.
Uniqueness
What sets (2E)-4-(4-methylphenyl)-1,3-thiazol-2-ylethanenitrile apart from these similar compounds is its unique combination of a thiazole ring, phenylhydrazone moiety, and nitrile group. This combination provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C18H14N4S |
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Molecular Weight |
318.4 g/mol |
IUPAC Name |
(2E)-N-anilino-4-(4-methylphenyl)-1,3-thiazole-2-carboximidoyl cyanide |
InChI |
InChI=1S/C18H14N4S/c1-13-7-9-14(10-8-13)17-12-23-18(20-17)16(11-19)22-21-15-5-3-2-4-6-15/h2-10,12,21H,1H3/b22-16+ |
InChI Key |
XZPPGFYPJPYYOP-CJLVFECKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)/C(=N/NC3=CC=CC=C3)/C#N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C(=NNC3=CC=CC=C3)C#N |
Origin of Product |
United States |
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